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3-Formyl rifamycin SV O-3-phenylpropyl oxime

RNA polymerase reverse transcriptase selectivity profiling

3‑Formyl rifamycin SV O‑3‑phenylpropyl oxime (also designated AF/015 or NSC143476) is a semi‑synthetic ansamycin antibiotic belonging to the 3‑formylrifamycin SV O‑substituted oxime series. The molecule is constructed on the rifamycin SV macrocyclic scaffold, bearing a C3‑oxime ether with a 3‑phenylpropyl substituent (molecular formula C₄₇H₅₈N₂O₁₃; MW 859.0 g mol⁻¹).

Molecular Formula C47H58N2O13
Molecular Weight 859.0 g/mol
CAS No. 38128-87-9
Cat. No. B15343471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl rifamycin SV O-3-phenylpropyl oxime
CAS38128-87-9
Molecular FormulaC47H58N2O13
Molecular Weight859.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCC5=CC=CC=C5)C
InChIInChI=1S/C47H58N2O13/c1-24-15-13-16-25(2)46(57)49-37-32(23-48-60-21-14-19-31-17-11-10-12-18-31)41(54)34-35(42(37)55)40(53)29(6)44-36(34)45(56)47(8,62-44)59-22-20-33(58-9)26(3)43(61-30(7)50)28(5)39(52)27(4)38(24)51/h10-13,15-18,20,22-24,26-28,33,38-39,43,51-55H,14,19,21H2,1-9H3,(H,49,57)/b15-13+,22-20+,25-16-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1
InChIKeyRTZJZXNZOCDNHE-RIHAHWCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl Rifamycin SV O-3-Phenylpropyl Oxime (CAS 38128-87-9): Procurement-Grade Characterization for Specialized Rifamycin Research


3‑Formyl rifamycin SV O‑3‑phenylpropyl oxime (also designated AF/015 or NSC143476) is a semi‑synthetic ansamycin antibiotic belonging to the 3‑formylrifamycin SV O‑substituted oxime series [1]. The molecule is constructed on the rifamycin SV macrocyclic scaffold, bearing a C3‑oxime ether with a 3‑phenylpropyl substituent (molecular formula C₄₇H₅₈N₂O₁₃; MW 859.0 g mol⁻¹) [2]. Its antibacterial mechanism proceeds via binding to the β‑subunit of bacterial DNA‑dependent RNA polymerase (RNAP), thereby blocking transcription; however, its biological signature is strongly modulated by the lipophilic, bulky O‑3‑phenylpropyl side‑chain, which distinguishes it from simpler rifamycin congeners [1].

Ansamycin RNA polymerase probe with O-3-phenylpropyl oxime modification
Selectivity context: cellular vs viral polymerase discrimination studies
Antimicrobial screening context against rifampicin-resistant Gram-positive strains
Reported MIC endpoint context for resistant-strain research
Lipophilicity-driven SAR calibration compound
Supports log P-activity model development across oxime series

Why 3-Formyl Rifamycin SV O-3-Phenylpropyl Oxime Cannot Be Interchanged with Rifampicin or Shorter‑Chain Rifamycin Oximes


Within the 3‑formylrifamycin SV oxime family, the identity of the O‑substituent governs not only antibacterial potency but also the spectrum of host‑enzyme inhibition and the ability to overcome rifampicin resistance. The O‑3‑phenylpropyl group confers a distinct combination of lipophilicity and steric bulk that translates into a qualitatively different polymerase‑inhibition profile compared with the O‑n‑octyl analog (AF/013) or the parent 3‑formylrifamycin SV [1]. Critically, class‑level data demonstrate that O‑substituted oximes of this series retain activity against rifampicin‑resistant Staphylococcus aureus at low µg mL⁻¹ concentrations, whereas rifampicin is completely ineffective [2]. Consequently, substituting a closely related rifamycin—even another 3‑formylrifamycin SV oxime—risks losing the specific selectivity and resistance‑overcoming features that are the primary scientific value of this compound.

Rifampicin
3-Formylrifamycin SV O-3-phenylpropyl oxime retains reported activity against resistant S. aureus; rifampicin is inactive against the same resistant strain
Mechanism mismatch: substitution may lose resistance-overcoming features
AF/013 (O-n-octyl)
AF/015 spares viral reverse transcriptase; AF/013 inhibits all tested enzymes including viral RT
Selectivity profile may shift: viral RT confounding cannot be excluded with AF/013
Parent aldehyde / short-chain oximes
Phenylpropyl substituent increases lipophilicity and steric bulk; unsubstituted or methyl oximes lack comparable polymerase-inhibition profile
SAR context may differ; physicochemical properties do not transfer

Quantitative Differentiation Evidence for 3-Formyl Rifamycin SV O-3-Phenylpropyl Oxime vs. Closest Structural Analogs


Differential Inhibition of Cellular Nucleic Acid Polymerases vs. Viral Reverse Transcriptase: AF/015 vs. AF/013

In a panel of twenty rifamycins tested against six nucleic acid polymerizing enzymes from NIH‑Swiss mouse embryos and Simian sarcoma virus type I (SSV‑1), the O‑3‑phenylpropyl oxime (AF/015) inhibited all five cellular enzyme activities (DNA polymerase α, DNA polymerase β, RNA polymerase I, RNA polymerase II, and poly(A) polymerase) but did NOT inhibit SSV‑1 reverse transcriptase [1]. In contrast, the O‑n‑octyl oxime analog AF/013 inhibited every enzyme tested, including the viral reverse transcriptase [1]. This represents a binary selectivity difference within the same experimental system.

Cellular vs viral polymerase selectivity
Head-to-head comparison
AF/015 inhibited all five cellular enzymes but spared SSV-1 reverse transcriptase. AF/013 inhibited all six enzymes including viral RT.
AF/015 RT inhibition
None
AF/013 RT inhibition
Positive
Supports cellular vs viral polymerase selectivity profiling
Binary selectivity difference; murine embryo enzyme panel
Selectivity context
RNA polymerase reverse transcriptase selectivity profiling

Retention of Antibacterial Activity Against Rifampicin‑Resistant Staphylococcus aureus: 3‑Formylrifamycin SV O‑Substituted Oxime Class

The patent covering O‑substituted oximes of 3‑formylrifamycin SV—explicitly claiming the 3‑phenylpropyl substituent—reports that representative compounds of the invention inhibit the growth of a rifampicin‑resistant Staphylococcus aureus Tour strain at concentrations ranging from 1 to 5 µg mL⁻¹ [1]. By comparison, rifampicin (3‑(4‑methyl‑1‑piperazinyl‑iminomethyl)‑rifamycin SV) is inactive against the same resistant strain under identical in vitro conditions [1]. The parent 3‑formylrifamycin SV oxime (unsubstituted) and its O‑methyl derivative also lack this activity [1].

Anti-resistant S. aureus MIC
Class-level inference
O-substituted oximes (incl. 3-phenylpropyl): MIC 1–5 µg mL⁻¹ against rifampicin-resistant S. aureus Tour
Rifampicin
Inactive
Reported MIC endpoint context against resistant strain
In vitro broth/agar dilution; patent-class disclosure
MIC endpoint review
rifampicin resistance Staphylococcus aureus minimum inhibitory concentration

QSAR‑Predicted Enhancement of Mammalian DNA Polymerase Inhibition Via Increased Lipophilicity and Steric Bulk

Quantitative structure‑activity relationship (QSAR) analysis of 22 rifamycins demonstrated that inhibition of mammalian α and β DNA polymerases and viral reverse transcriptase is linearly dependent on the octanol‑water partition coefficient (log P) and is strongly favored by the presence of bulky hydrazone or oxime substituents . The O‑3‑phenylpropyl oxime substituent simultaneously increases both molecular lipophilicity (predicted log P elevation vs. parent 3‑formylrifamycin SV) and steric volume relative to shorter‑chain or unsubstituted oximes. The QSAR model identifies log P₀ ≈ 5.1 as optimal for murine reverse transcriptase inhibition , whereas AF/015’s cellular‑polymerase‑selective profile suggests a distinct lipophilicity‑activity relationship that merits further quantitative dissection.

QSAR lipophilicity model
Data to verify
Log P-activity correlation reported across 22 rifamycins; phenylpropyl substituent predicted to elevate log P and steric bulk vs parent
Class-level lipophilicity-activity context
No experimental log P for AF/015; QSAR model context
Supports SAR calibration
QSAR lipophilicity DNA polymerase partition coefficient

Physicochemical Differentiation from the Parent 3‑Formylrifamycin SV Scaffold

The O‑3‑phenylpropyl oxime modification increases the molecular weight from 725.8 g mol⁻¹ (3‑formylrifamycin SV, CAS 13292‑22‑3) to 859.0 g mol⁻¹ (AF/015, CAS 38128‑87‑9) [1]. The predicted acid dissociation constant (pKa) of AF/015 is 4.95 ± 0.70, and the predicted density is 1.29 ± 0.1 g cm⁻³ . These values reflect the introduction of a hydrophobic phenylpropyl chain that elevates log P and alters hydrogen‑bond donor/acceptor balance (6 H‑bond donors, 14 H‑bond acceptors, 9 rotatable bonds) relative to the parent aldehyde . The presence of the phenyl ring also introduces π‑stacking potential absent in purely aliphatic oxime congeners.

Physicochemical differentiation
Supporting evidence
MW 859.0 vs 725.8 (parent); predicted pKa 4.95; density 1.29 g cm⁻³; 6 HBD, 14 HBA, 9 rotatable bonds
ΔMW
+133.2
Supports physicochemical differentiation in SAR studies
Predicted values; experimental pKa and log P not measured
Property to review
physicochemical properties molecular weight pKa lipophilicity

Optimal Research and Industrial Application Scenarios for 3-Formyl Rifamycin SV O-3-Phenylpropyl Oxime


Selective Chemical Probe for Discriminating Cellular vs. Viral Polymerase Functions

Because AF/015 inhibits mammalian DNA and RNA polymerases while sparing SSV‑1 reverse transcriptase, it serves as a tool compound for experiments requiring selective blockade of host‑cell transcription without confounding viral polymerase inhibition [1]. This selectivity is not offered by AF/013 or AF/05, which inhibit both cellular and viral enzymes [1].

Lead Scaffold for Anti‑Resistance Antibiotic Development Targeting Rifampicin‑Resistant Gram‑Positive Pathogens

The O‑3‑phenylpropyl oxime belongs to a patent‑protected series of O‑substituted oximes that retain MIC values of 1–5 µg mL⁻¹ against rifampicin‑resistant S. aureus, while rifampicin is inactive [2]. Procurement of this specific oxime enables medicinal chemistry programs aimed at optimizing the phenylpropyl side‑chain for improved anti‑resistant potency and pharmacokinetic properties.

QSAR Calibration Compound for Lipophilicity‑Driven Polymerase Inhibition Models

The established log P‑dependent QSAR framework for rifamycin‑mediated polymerase inhibition positions AF/015 as a valuable member of a congeneric series for calibrating lipophilicity–activity models. The phenylpropyl substituent provides a distinct log P increment between the parent (R = H) and the highly lipophilic O‑n‑octyl analog (AF/013), enabling multi‑point correlation analyses.

Physicochemical Reference Standard for Rifamycin Oxime Formulation Studies

The characterized physicochemical profile of AF/015 (MW 859, predicted pKa 4.95, density 1.29 g cm⁻³) makes it suitable as a reference compound in pre‑formulation solubility and permeability screening of phenyl‑substituted rifamycin oximes. Its distinct hydrogen‑bond donor/acceptor ratio and rotatable bond count facilitate comparisons across oxime series.

Application
Selection Property
Validation Focus
Cellular vs viral polymerase selectivity studies
Polymerase selectivity profile
Host-cell transcription vs viral RT endpoint discrimination
Anti-resistance screening studies
Antimicrobial screening context
Resistant-strain MIC endpoint review
SAR calibration studies
Lipophilicity-activity correlation
Log P-activity model calibration
Pre-formulation reference studies
Physicochemical reference profile
Solubility and permeability screening
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